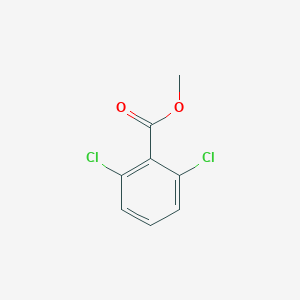
Methyl 2,6-dichlorobenzoate
Cat. No. B164890
Key on ui cas rn:
14920-87-7
M. Wt: 205.03 g/mol
InChI Key: HEYGSGDIWJDORA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07897607B2
Procedure details


n-Butyl lithium (20.1 mL, 32.2 mmol, 1.6M in hexanes) was added to THF (30 mL) and the solution was cooled to −78° C. Acetonitrile (1.7 mL, 32 mmol) was added dropwise and the reaction stirred at the temperature for 45 minutes. Methyl 2,6-dichlorobenzoate (1.00 g, 4.88 mmol) was dissolved in 2 mL THF and added to the reaction mixture. The reaction stirred at −78° C. for 0.5 hr. The solution was quenched with methanol and warmed to room temperature. The material was diluted with water and 1N HCl. The solution was then extracted with Ethyl acetate, dried, and concentrated to give 1.08 g of desired product at 85% purity. Material used as is in the next step.





Name
Identifiers


|
REACTION_CXSMILES
|
C([Li])CCC.[C:6](#[N:8])[CH3:7].[Cl:9][C:10]1[CH:19]=[CH:18][CH:17]=[C:16]([Cl:20])[C:11]=1[C:12](OC)=[O:13]>C1COCC1>[Cl:9][C:10]1[CH:19]=[CH:18][CH:17]=[C:16]([Cl:20])[C:11]=1[C:12](=[O:13])[CH2:7][C:6]#[N:8]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
20.1 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(CCC)[Li]
|
|
Name
|
|
|
Quantity
|
30 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1CCOC1
|
Step Two
|
Name
|
|
|
Quantity
|
1.7 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)#N
|
Step Three
|
Name
|
|
|
Quantity
|
1 g
|
|
Type
|
reactant
|
|
Smiles
|
ClC1=C(C(=O)OC)C(=CC=C1)Cl
|
|
Name
|
|
|
Quantity
|
2 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1CCOC1
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
-78 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
the reaction stirred at the temperature for 45 minutes
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


ADDITION
|
Type
|
ADDITION
|
|
Details
|
added to the reaction mixture
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
The reaction stirred at −78° C. for 0.5 hr
|
|
Duration
|
0.5 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The solution was quenched with methanol
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
warmed to room temperature
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
The material was diluted with water and 1N HCl
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
The solution was then extracted with Ethyl acetate
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated
|
Outcomes


Product
Details
Reaction Time |
45 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
ClC1=C(C(=CC=C1)Cl)C(CC#N)=O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 1.08 g | |
| YIELD: CALCULATEDPERCENTYIELD | 103.4% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
